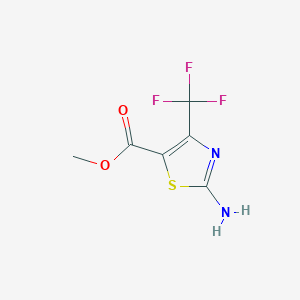

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Overview

Description

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with trifluoromethylating agents under controlled conditions . One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

Industry: Utilized in the synthesis of agrochemicals and other bioactive molecules.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: A precursor in the synthesis of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate with similar biological activities.

4-Methyl-2-(trifluoromethyl)thiazole: Shares the trifluoromethyl group, contributing to its stability and activity.

Uniqueness

This compound is unique due to the presence of both the amino and trifluoromethyl groups, which enhance its chemical reactivity and biological activity compared to other thiazole derivatives .

Biological Activity

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant research findings.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. Their derivatives exhibit a wide range of biological activities, making them significant in pharmaceutical development. Compounds containing the thiazole ring have been associated with antioxidant, analgesic, antibacterial, antifungal, anticancer, and antiviral properties .

Synthesis and Structure-Activity Relationship (SAR)

This compound can be synthesized through various methods that involve the introduction of functional groups at specific positions on the thiazole ring. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole scaffold can enhance its biological efficacy. For instance, the presence of electron-withdrawing groups such as trifluoromethyl at position 4 significantly influences the compound's activity against various pathogens .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit potent antimicrobial properties. This compound has been evaluated for its activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.51–4.60 mM |

| Escherichia coli | 3.92–4.01 mM |

| Bacillus subtilis | 1.95–3.91 μg/mL |

These findings suggest that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that derivatives of thiazoles can induce cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (leukemia) | 0.5 |

| HepG2 (liver cancer) | 1.98 |

The presence of specific substituents on the thiazole ring enhances cytotoxicity, with certain derivatives showing promising results in inhibiting cancer cell proliferation .

Antiviral Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have shown antiviral activity. This compound has been tested against various viral strains:

| Viral Strain | Effective Concentration (EC50) |

|---|---|

| Dengue Virus | 12 µM |

| West Nile Virus | 15 µM |

These results indicate that the compound may serve as a lead for developing antiviral agents targeting flaviviruses .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against MRSA and other resistant strains, highlighting this compound as one of the most effective compounds with an MIC value significantly lower than traditional antibiotics like vancomycin .

- Cytotoxicity Studies : In vitro studies on human leukemia cells demonstrated that modifications to the methyl group at position 4 enhanced the anticancer activity of thiazole derivatives, with some achieving IC50 values below 1 µM .

- Antiviral Activity Assessment : Research focusing on flavivirus infections noted that compounds with trifluoromethyl substitutions exhibited improved antiviral properties compared to their non-substituted counterparts .

Properties

IUPAC Name |

methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c1-13-4(12)2-3(6(7,8)9)11-5(10)14-2/h1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUIFSHEVIMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856975 | |

| Record name | Methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-21-6 | |

| Record name | Methyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.